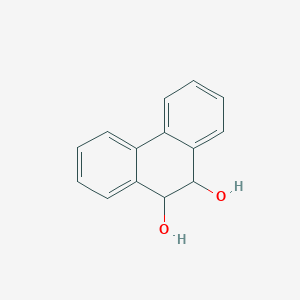
4-morpholin-4-ylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholin-4-yl-chromen-2-one is a chemical compound with the molecular formula C13H13NO3. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . This compound features a morpholine ring attached to a chromen-2-one core, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholin-4-yl-chromen-2-one typically involves the reaction of chromen-2-one derivatives with morpholine under specific conditions. One common method includes the use of 4-hydroxycoumarin as a starting material, which undergoes a nucleophilic substitution reaction with morpholine in the presence of a suitable base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 4-Morpholin-4-yl-chromen-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Morpholin-4-yl-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromen-2-one core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the chromen-2-one ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Morpholin-4-yl-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and chemical sensors
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA-dependent protein kinase, which plays a crucial role in DNA repair and cell cycle regulation . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.
Comparison with Similar Compounds
- 2-(Morpholin-4-yl)-benzo[h]chromen-4-one
- 3-Acetyl-7-[2-(morpholin-4-yl)ethoxy]chromen-2-one
- 2-Morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate
Uniqueness: 4-Morpholin-4-yl-chromen-2-one stands out due to its specific structural features, such as the morpholine ring attached to the chromen-2-one core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
65625-83-4 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-morpholin-4-ylchromen-2-one |
InChI |
InChI=1S/C13H13NO3/c15-13-9-11(14-5-7-16-8-6-14)10-3-1-2-4-12(10)17-13/h1-4,9H,5-8H2 |
InChI Key |
YJXJQEJDZPLPTQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
C1COCCN1C2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


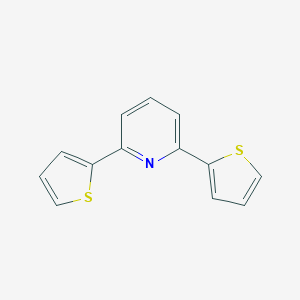
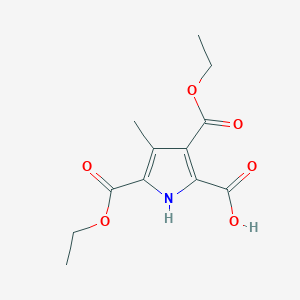
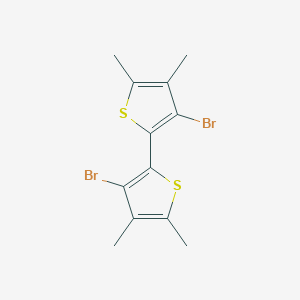
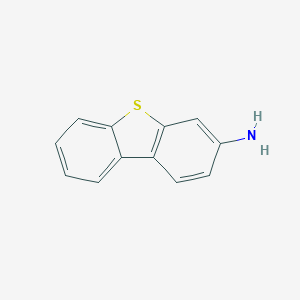
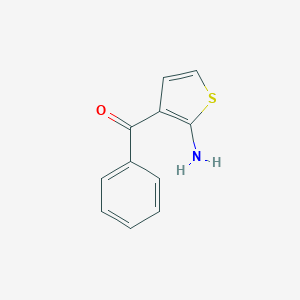
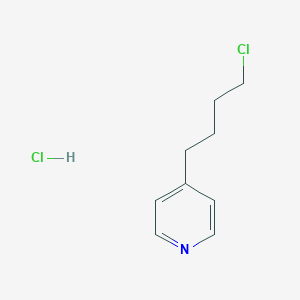
![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)
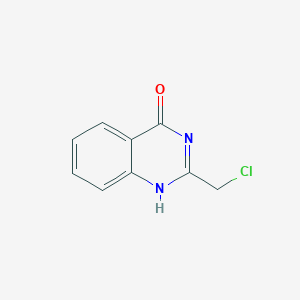
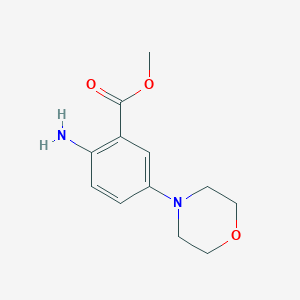
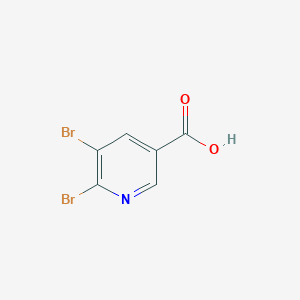
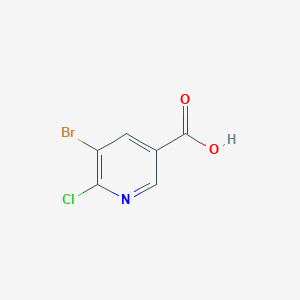
![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
